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molecular formula C15H11BrO2S B8500190 3-(4-Bromophenoxy)-6-methoxybenzo[b]thiophene

3-(4-Bromophenoxy)-6-methoxybenzo[b]thiophene

Cat. No. B8500190
M. Wt: 335.2 g/mol
InChI Key: BYLRXMHGSRZCRT-UHFFFAOYSA-N
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Patent
US09321746B2

Procedure details

To a solution of 3-(4-bromophenoxy)-6-methoxybenzo[b]thiophene 1,1-dioxide (230 g, 626 mmol) in THF (3450 mL) was added DIBAL-H (1.0 M in DCM, 3132 mL, 3132 mmol). The mixture was heated to 60° C. for 18 hours. The mixture was cooled down to 40° C. DIBAL-H (1.0 M in DCM or Toluene, 500 mL, 500 mmol) was added. The mixture was refluxed for 6 hours. DIBAL-H (1.0 M in DCM, 300 mL, 300 mmol) was added. The mixture was refluxed for 8 hours, after which time the reaction was cooled to 0° C. over 2 hours. EtOAc (1226 mL) was added very slowly. Rochelle salt solution (884 g, 626 mmol in 6000 mL water) was slowly added (over 3 hours). The resulting solution was aged at room temperature for 18 hours. The organic layer was separated from the aqueous layer. The aqueous layer was extracted with EtOAc (1000 mL). The combined organic layer was washed with brined, dried with anhydrous Na2SO4 and concentrated in vacuo to afford 3-(4-bromophenoxy)-6-methoxybenzo[b]thiophene (149.8 g, 446.9 mmol, 71% yield) as a white solid which was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm=3.81 (s, 3 H), 6.46 (s, 1 H), 6.90 (d, J=9.09 Hz, 3 H), 7.16-7.22 (m, 1 H), 7.31-7.40 (m, 2H), 7.46 (d, J=9.09 Hz, 1 H), LC/MS (m/l, MH+): 336.8.
Name
3-(4-bromophenoxy)-6-methoxybenzo[b]thiophene 1,1-dioxide
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
3132 mL
Type
reactant
Reaction Step One
Name
Quantity
3450 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
1226 mL
Type
reactant
Reaction Step Four
Quantity
6000 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[C:8]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:9]=3[S:10](=O)(=O)[CH:11]=2)=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C.CCOC(C)=O.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1COCC1>[Br:1][C:2]1[CH:21]=[CH:20][C:5]([O:6][C:7]2[C:8]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:9]=3[S:10][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
3-(4-bromophenoxy)-6-methoxybenzo[b]thiophene 1,1-dioxide
Quantity
230 g
Type
reactant
Smiles
BrC1=CC=C(OC=2C3=C(S(C2)(=O)=O)C=C(C=C3)OC)C=C1
Name
Quantity
3132 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
3450 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
1226 mL
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
6000 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
after which time the reaction was cooled to 0° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1000 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brined,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(OC=2C3=C(SC2)C=C(C=C3)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 446.9 mmol
AMOUNT: MASS 149.8 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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